1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone
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Overview
Description
The compound 1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone is a complex organic molecule with various functional groups that give it unique chemical properties and potential applications in scientific research and industry. Its structure includes a trimethoxyphenyl group, a dihydropyrrolopyrazine core, and a sulfonyl phenyl ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step organic reaction sequence. The synthesis typically involves:
Starting with 3,4,5-trimethoxybenzaldehyde as the precursor.
Condensation with appropriate amines to form the dihydropyrrolopyrazine core.
Sulfonation to introduce the sulfonyl group.
Final coupling with phenyl ethanone derivative under specific conditions, often requiring catalysts or reagents such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
For large-scale production, the synthesis route is optimized to ensure high yield and purity. This involves carefully controlled reaction temperatures, pressures, and the use of industrial-grade solvents and catalysts. Continuous flow reactors may be employed for increased efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy groups can undergo oxidation to form hydroxyl derivatives.
Reduction: : The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: : The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: : Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration; bromine (Br2) for bromination.
Major Products
Depending on the reactions, the major products could include hydroxylated derivatives, reduced alcohols, or halogenated compounds.
Scientific Research Applications
Chemistry: : As a building block for more complex molecules and polymers.
Medicine: : Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules, potentially inhibiting specific enzymes or receptors. The trimethoxyphenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions, altering protein function and signaling pathways.
Comparison with Similar Compounds
Similar compounds include other dihydropyrrolopyrazine derivatives and sulfonyl phenyl ethanone analogs. the presence of the trimethoxyphenyl group and the specific structural arrangement of this compound give it unique properties, such as increased binding affinity to certain biological targets and distinct chemical reactivity.
List of Similar Compounds
1-(4-(1-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone
1-(4-(1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone
1-(4-(1-(2,3,4,5-tetrahydroxylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone
This structure and chemical dynamics of 1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone make it a fascinating subject for further study in various scientific fields.
Properties
IUPAC Name |
1-[4-[[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-16(27)17-7-9-19(10-8-17)33(28,29)26-13-12-25-11-5-6-20(25)23(26)18-14-21(30-2)24(32-4)22(15-18)31-3/h5-11,14-15,23H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKILFJNROOXFQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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